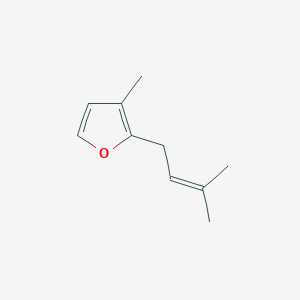

3-Methyl-2-(3-methylbut-2-enyl)-furan

Description

Properties

CAS No. |

15186-51-3 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-methyl-2-(3-methylbut-2-enyl)furan |

InChI |

InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3 |

InChI Key |

UTSGPHXOHJSDBC-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)CC=C(C)C |

Canonical SMILES |

CC1=C(OC=C1)CC=C(C)C |

Other CAS No. |

15186-51-3 |

Origin of Product |

United States |

Preparation Methods

3-Methyl-2-(3-methylbut-2-enyl)-furan can be synthesized through various methods. One common synthetic route involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral. Another method includes the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation . Industrial production methods often involve the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization and Grignard reaction to yield the final product .

Chemical Reactions Analysis

3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .

Scientific Research Applications

3-Methyl-2-(3-methylbut-2-enyl)-furan has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been identified as a female sex pheromone of an acarid mite, Caloglyphus sp., causing sexual excitation in males at concentrations of less than 100 ng . In the fragrance industry, it is a desirable component of rose oil, contributing to its characteristic aroma .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylbut-2-enyl)-furan involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in the male acarid mite, triggering a cascade of neural signals that result in sexual excitation . In the context of its fragrance properties, the compound interacts with olfactory receptors in humans, contributing to the perception of the rose scent .

Comparison with Similar Compounds

3-Methyl-2-(3-methylbut-2-enyl)-furan is unique due to its specific structure and properties. Similar compounds include other 2,3-disubstituted furans such as 3-methyl-2-prenylfuran and 2-(3-methyl-2-butenyl)-3-methylfuran . These compounds share similar molecular structures but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-(3-methylbut-2-enyl)-furan, and how do reaction conditions influence yield and stereoselectivity?

The Feist-Benary cyclization is a robust method for synthesizing furan derivatives. Using (2,4-dioxobutylidene)phosphoranes with α-haloketones or α-aldehydes, this reaction produces 3-acyl-2-alkenylfurans. For example, reactions with benzaldehyde under nBuLi catalysis yield products with >98:2 E/Z selectivity. Key parameters include temperature control (0–20°C), stoichiometric ratios (1.1 equiv nBuLi), and purification via column chromatography. Yields up to 60% have been reported for related compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of 3-methyl-2-(3-methylbut-2-enyl)-furan?

- 1H NMR : Characteristic peaks include vinyl protons (δ 5.4–6.2 ppm) and furan ring protons (δ 6.5–7.2 ppm).

- 13C NMR : Signals for the furan carbons (105–155 ppm) and alkenyl groups (110–130 ppm) are diagnostic.

- IR : Absorptions at 1600–1650 cm⁻¹ (C=C stretching) and 3100–3150 cm⁻¹ (aromatic C–H) are observed.

- MS : Molecular ion peaks (e.g., m/z 164 for C₁₁H₁₆O) and fragmentation patterns validate the structure .

Q. What regulatory assessments exist for this compound in food and fragrance applications?

The compound (FEMA 4174) is classified as a Class II flavoring agent by JECFA and EFSA, with a permitted use level of 0.12–0.2 ppm in food. However, the FDA has restricted its use in synthetic flavorings due to safety reassessments. Toxicological evaluations indicate no mutagenicity in Salmonella assays at ≤10,000 µg/plate .

Advanced Research Questions

Q. How can conflicting mutagenicity data for furan derivatives be resolved in safety evaluations?

While 3-methyl-2-(3-methylbut-2-enyl)-furan was non-mutagenic in standard Salmonella assays (TA97, TA98, etc.), equivocal results in strain TA98 with bioactivation (0.165–0.330 µmol/plate) suggest context-dependent cytotoxicity. Advanced approaches include:

- Dose-response analyses to distinguish genotoxicity from cytotoxicity.

- Comparative metabolomics to identify species-specific metabolic activation pathways .

Q. What analytical methods are most effective for quantifying trace levels of this compound in complex matrices?

Dynamic headspace-GC/MS offers 30× higher sensitivity than static methods for furan detection, with detection limits <1 ppb. Key steps include:

- Sample preparation: 15-min dynamic trapping at 60°C.

- Chromatography: DB-5MS column (30 m × 0.25 mm ID).

- Quantification: Monitoring m/z 68 for furan-specific ions .

Q. How does this compound participate in biomass-derived furan hydrogenolysis for diol production?

In catalytic systems (e.g., Ru/C or Pd/Fe₂O₃), the furan ring undergoes selective C–O bond cleavage. Reaction pathways include:

- Hydrogenation of the alkenyl side chain.

- Ring-opening via acid sites on the catalyst. Yields of pentanediols/hexanediols depend on metal-support interactions and solvent polarity (e.g., water vs. glycerol) .

Q. What isotopic labeling strategies are used to study its metabolism and endogenous formation?

Administering [¹³C₄]-furan and monitoring urinary metabolites (e.g., [¹³C]-labeled vs. unlabeled furan derivatives) distinguishes exogenous exposure from endogenous synthesis. GC–MS analysis of dosing solutions ensures no isotopic dilution during preparation .

Q. What intramolecular reaction mechanisms dominate in substituted furan derivatives?

Under thermal or photochemical conditions, β-(3-substituted-2-furyl)-o-divinylbenzenes undergo [2+2] or [4+2] cycloadditions. For example, 3-methyl-2-[2-(2-vinylphenyl)ethenyl]furan forms cis/trans isomers (56:44 ratio) via stereoselective pathways, confirmed by ¹H NMR .

Q. How can exposure risks be reassessed given updated furan occurrence data in foods?

EFSA’s 2004–2010 monitoring (5,050 samples) shows furan levels up to 200 µg/kg in coffee and canned foods. Probabilistic models integrating consumption data (e.g., for infants) and biomarker-based dosimetry refine exposure estimates .

Q. What catalytic systems enable sustainable synthesis of related furans?

Ruthenium complexes (e.g., benzimidazole-Ru) facilitate cycloisomerization of alkynols into furans in green solvents (water or glycerol). Key factors include ligand electronic effects and solvent polarity, achieving yields >80% under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.